2,5-Dichloro-1H-imidazo[4,5-B]pyridine
Overview
Description
2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 It belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, which include 2,5-dichloro-1h-imidazo[4,5-b]pyridine, are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been found to act as gaba a receptor positive allosteric modulators . They also have the ability to influence many cellular pathways . IKK-ɛ and TBK1, for instance, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have a broad range of biological activities, including anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be formed through a cyclization reaction involving a diamine and a dicarboxylic acid or its derivatives.
Chlorination: The imidazole ring is then chlorinated at the 2 and 5 positions to obtain the desired compound. This chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at the chloro positions can lead to the formation of various substituted imidazo[4,5-b]pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown antimicrobial and antifungal activities, making it useful in the development of new drugs.
Medicine: It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,5-Dichloro-1H-imidazo[4,5-B]pyridine is similar to other imidazo[4,5-b]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Imidazo[4,5-b]pyridine: The parent compound without chloro substituents.
2,4-Dichloro-1H-imidazo[4,5-b]pyridine: A structurally related compound with different positions of chloro substituents.
3,5-Dichloro-1H-imidazo[4,5-b]pyridine: Another isomer with chloro substituents at different positions.
These compounds may have different biological activities and applications based on their structural differences.
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Properties
IUPAC Name |
2,5-dichloro-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVHGHQFAOFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476984 | |
Record name | 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-90-0 | |
Record name | 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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